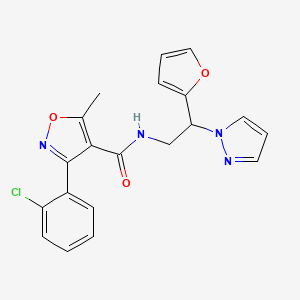

![molecular formula C17H14ClN7O2S B2643710 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941906-02-1](/img/structure/B2643710.png)

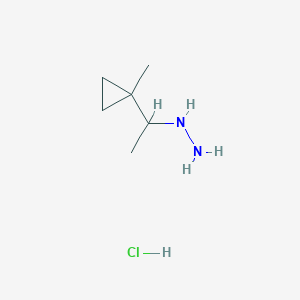

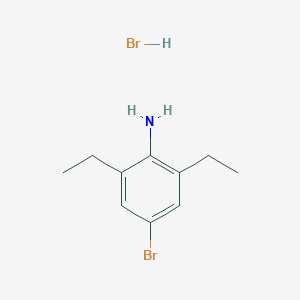

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s part of a class of compounds that have been studied for their anti-proliferative effects, particularly against gastric cancer .

Synthesis Analysis

The synthesis of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in the literature . The process involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with hydrazine .

Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , is a key factor in their biological activity . Quantitative structure-activity relationship (QSAR) studies have been performed to understand the relationship between the molecular structure of these compounds and their anti-cancer effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives include aza-Wittig reactions and reactions with hydrazine . These reactions lead to the formation of the triazolo[4,5-d]pyrimidine core structure .

Aplicaciones Científicas De Investigación

Antiproliferative Activity

The compound has been investigated for its potential as an antiproliferative agent. Studies have evaluated its effects on cancer cell lines, including MGC-803, PC3, PC9, EC9706, and SMMC-7721 . Further research is needed to understand its mechanism of action and optimize its efficacy.

Novel Drug Development

Researchers have identified key descriptors of this compound, which could aid in screening efficient and novel drugs in the future . Its unique structure may offer opportunities for drug design and development.

LSD1 Inhibition

Docking studies suggest that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, to which this compound belongs, can serve as a template for designing new LSD1 inhibitors . These inhibitors play a crucial role in epigenetic regulation and have implications in cancer therapy.

Pharmaceutically Active Compounds

The compound falls within the category of pharmaceutically active compounds, particularly as a derivative of [1,2,3]triazolo[4,5-d]pyrimidines . Its synthesis process and potential therapeutic applications are areas of ongoing investigation.

Oxidation Reactions

Synthesis of [1,2,3]triazolo[4,5-d]pyrimidine 3-oxides involves oxidation reactions, where the amino group in 6-aminouracil is replaced by hydroxyamino . These derivatives may have diverse applications beyond the pharmaceutical field.

Mecanismo De Acción

While the exact mechanism of action of the specific compound “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is not mentioned in the search results, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of gastric cancer cells .

Direcciones Futuras

The search results suggest that [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , have potential as anti-cancer agents . Future research could focus on further exploring their anti-cancer effects, optimizing their structures for improved activity, and investigating their safety and efficacy in preclinical and clinical studies.

Propiedades

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN7O2S/c1-10-6-13(23-27-10)21-14(26)8-28-17-15-16(19-9-20-17)25(24-22-15)7-11-2-4-12(18)5-3-11/h2-6,9H,7-8H2,1H3,(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVQRNBONVJFGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

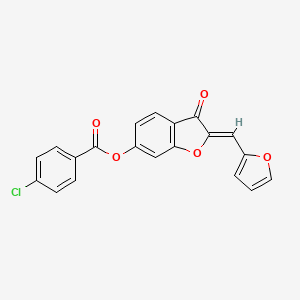

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)

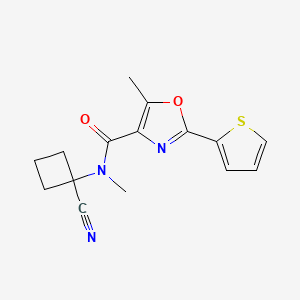

![2-(ethylthio)-3-(4-methoxyphenyl)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2643629.png)

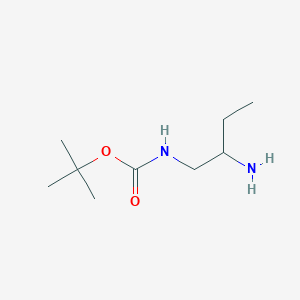

![4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2643632.png)

![4-Oxa-7-azaspiro[2.5]octan-8-one](/img/structure/B2643636.png)

![N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2643645.png)